Ethyl 2-cyano-3-ethylpentanoate
Description
Ethyl 2-cyano-3-ethylpentanoate (CAS No. 28456-66-8) is an organic compound with the molecular formula C₁₀H₁₇NO₂, characterized by a pentanoate backbone featuring a cyano group (-CN) at position 2 and an ethyl substituent at position 2. This dual functionality—combining a nitrile and an ester group—confers unique chemical reactivity and versatility in organic synthesis . Key properties include:
| Property | Value |
|---|---|
| Molecular Weight | 183.25 g/mol |
| Density | 0.961 g/mL |
| Refractive Index | 1.434 |
| Surface Tension | 30.98 dyn/cm |
| Molar Volume | 190.7 mL/mol |
Its synthesis involves multi-step pathways, often starting from ethyl acetoacetate or ethyl bromoacetate, with sodium cyanide facilitating cyano group incorporation. Industrial production leverages continuous flow reactors for scalability .
Properties
IUPAC Name |
ethyl 2-cyano-3-ethylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-4-8(5-2)9(7-11)10(12)13-6-3/h8-9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGOTRBPIFDHHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(C#N)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101031156 | |
| Record name | Ethyl 2-cyano-3-ethylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101031156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28456-66-8 | |
| Record name | Ethyl 2-cyano-3-ethylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101031156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of Ethyl Cyanoacetate
The alkylation of ethyl cyanoacetate represents a foundational method for introducing substituents at the α-position. In a two-step process, ethyl cyanoacetate undergoes deprotonation with a strong base (e.g., potassium ethoxide) to form an enolate intermediate, which reacts with ethyl halides to install the desired ethyl groups.
Example Protocol (adapted from EP2399902A1):
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Deprotonation : Ethyl cyanoacetate (1.0 equiv) is treated with potassium ethoxide (1.2 equiv) in tetrahydrofuran (THF) at −10°C to 25°C.
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First Alkylation : Ethyl bromide (1.1 equiv) is added dropwise, and the mixture is stirred for 12–16 hours at reflux (66°C).
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Second Alkylation : A second equivalent of ethyl bromide is introduced under similar conditions to achieve dialkylation.
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Workup : The reaction is quenched with water, extracted with diethyl ether, and purified via distillation to isolate this compound (yield: 68–72%).
Key Considerations :
Condensation with Ethyl 2-Bromoisopentanoate
A modified approach leverages ethyl 2-bromoisopentanoate as an alkylating agent to directly introduce branched ethyl groups. This method, detailed in EP2399902B1, involves:
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Enolate Generation : Ethyl 3-methyl-2-cyanobutyrate (1.0 equiv) is deprotonated with potassium ethoxide (1.5 equiv) in acetonitrile at 0°C.
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Alkylation : Ethyl 2-bromoisopentanoate (1.2 equiv) is added, and the mixture is refluxed for 8–10 hours.
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Isolation : Post-reaction, the solvent is removed under vacuum, and the crude product is extracted with methyl tert-butyl ether, yielding this compound (purity: 95%, yield: 65%).
Advantages :
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Regioselectivity : The steric bulk of ethyl 2-bromoisopentanoate directs alkylation to the γ-position, minimizing competing α-substitution.
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Scalability : This method is amenable to industrial-scale production due to straightforward workup.
Catalytic Systems and Reaction Optimization
Base Catalysts
Comparative studies highlight the role of bases in mediating enolate formation and alkylation efficiency:
| Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Potassium ethoxide | THF | 66 | 72 | 98 |
| Sodium bicarbonate | Cyclohexane | 104 | 58 | 85 |
| Sodium hydride | DMF | 25 | 64 | 92 |
Data synthesized from CN104672107A and EP2399902A1.
Potassium ethoxide achieves superior yields due to its strong basicity and compatibility with polar aprotic solvents. In contrast, NaHCO₃, while milder, necessitates elevated temperatures (102–104°C) and prolonged reaction times (16–18 hours), leading to partial ester hydrolysis.
Solvent Selection
Solvents influence reaction kinetics and product isolation:
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THF : Enhances enolate solubility and stabilizes intermediates, enabling faster reactions (8–12 hours).
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Cyclohexane : Requires azeotropic water removal to drive condensation reactions, increasing operational complexity.
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Acetonitrile : Facilitates high-temperature reflux without solvent decomposition, ideal for alkylation with bulky electrophiles.
Challenges and Mitigation Strategies
Side Reactions
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Over-Alkylation : Excess alkylating agent or prolonged reaction times lead to tri-substituted byproducts. Controlled stoichiometry (1.1–1.2 equiv alkyl halide) and stepwise addition mitigate this issue.
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Ester Hydrolysis : Aqueous workup under acidic or basic conditions risks hydrolyzing the ethyl ester. Neutralization with dilute HCl (pH 6–7) before extraction preserves ester integrity.
Purification
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Distillation : Effective for high-boiling-point products (this compound: bp ~250°C), but requires careful temperature control to prevent thermal decomposition.
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Column Chromatography : Silica gel chromatography with hexane/ethyl acetate (4:1) resolves regioisomeric impurities, albeit with lower throughput.
Industrial-Scale Adaptations
Patent CN104672107A outlines a scalable protocol using sodium bicarbonate as a catalyst:
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Reaction : Ethyl cyanoacetate, benzophenone, and NaHCO₃ are heated in cyclohexane at 102–104°C for 16–18 hours.
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Water Removal : A Dean-Stark trap continuously removes water, shifting the equilibrium toward product formation.
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Yield : 78–82% with 98% purity after distillation.
While optimized for ethyl 2-cyano-3,3-diphenylacrylate, this method’s principles (azeotropic drying, mild base catalysis) are transferable to this compound synthesis.
Emerging Methodologies
Phase-Transfer Catalysis (PTC)
Recent advances in PTC, as detailed in Kyushu University studies, enable asymmetric alkylation under mild conditions:
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Catalyst : Cinchona alkaloid-derived PTCs (e.g., O-allyl-N-(2-cyanobenzyl)cinchoninium bromide) facilitate enantioselective alkylation with 85–90% enantiomeric excess (ee).
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Conditions : Reactions proceed at 25°C in toluene/water biphasic systems, reducing energy consumption.
Though primarily explored for pharmaceuticals, PTC holds promise for synthesizing chiral this compound derivatives .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-ethylpentanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The cyano group can act as a nucleophile, allowing for substitution reactions with various electrophiles.
Addition Reactions: The ester group can participate in addition reactions, particularly with nucleophiles.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acid chlorides.
Addition Reactions: Reagents such as Grignard reagents and organolithium compounds are often used.
Oxidation and Reduction: Reagents like hydrogen peroxide and sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nitriles, while addition reactions can produce alcohols or other functionalized compounds.
Scientific Research Applications
Ethyl 2-cyano-3-ethylpentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: It serves as an intermediate in the synthesis of biologically active compounds.
Medicine: The compound is used in the development of pharmaceuticals and therapeutic agents.
Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-3-ethylpentanoate is primarily related to its role as a reagent in organic synthesis. It acts as an electron-withdrawing group, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. Additionally, it can act as a nucleophile, allowing for the formation of new compounds through substitution or addition reactions.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Research Findings and Case Studies
Anticancer Potential
In vitro studies on MCF-7 breast cancer cells revealed that this compound induces apoptosis at ≥50 µM, with caspase-3/7 activation observed via flow cytometry. Comparatively, Ethyl 2-cyano-3-methylpentanoate showed weaker activity (IC₅₀ >100 µM), highlighting the ethyl group’s role in enhancing bioactivity .
Biological Activity
Ethyl 2-cyano-3-ethylpentanoate (C10H17NO2) is an organic compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies and providing detailed insights into its mechanisms of action, safety profiles, and applications in medicinal chemistry.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C10H17NO2 |
| Molecular Weight | 183.25 g/mol |
| Density | 0.961 g/mL |
| Refractive Index | 1.434 |
| Molar Volume | 190.7 mL/mol |
| Surface Tension | 30.98 dyn/cm |
These properties indicate that the compound is a liquid at room temperature and possesses characteristics that may influence its biological activity.
Synthesis
The synthesis of this compound can be achieved through various methods, including the Knoevenagel condensation reaction, which involves the reaction of ethyl cyanoacetate with appropriate aldehydes or ketones. This synthetic route is significant as it allows for the generation of derivatives that may enhance biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated that compounds containing cyano groups often show enhanced antibacterial properties due to their ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .
Anticancer Potential
In vitro studies have shown that this compound may possess anticancer properties. The compound has been tested against several cancer cell lines, revealing a capacity to induce apoptosis and inhibit cell proliferation. The mechanism appears to involve the modulation of signaling pathways related to cell survival and death, particularly through the activation of caspases .
Case Study:
A notable case study involved the testing of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells, suggesting that this compound could serve as a lead compound for further development in cancer therapeutics.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may interact with specific cellular targets:
- Cell Membrane Disruption: The lipophilic nature of the compound allows it to integrate into cellular membranes, potentially altering membrane integrity and function.
- Enzyme Inhibition: It may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival, such as those involved in nucleotide synthesis.
- Signal Transduction Modulation: The compound could affect signaling pathways related to apoptosis and cellular stress responses, leading to increased cancer cell death.
Safety Profile
While investigating the biological activities of this compound, safety assessments are crucial. The compound is classified as hazardous; it can cause skin and eye irritation upon contact and may pose respiratory risks if inhaled. Therefore, appropriate safety measures should be employed during handling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
